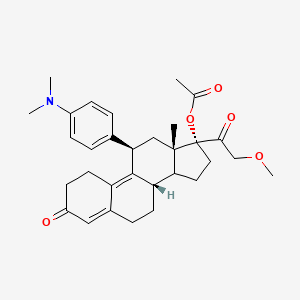
1H-Benzimidazole-6-carboxylic acid, 2-hydrazinyl-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Benzimidazole-6-carboxylic acid, 2-hydrazinyl-, methyl ester is a complex organic compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds known for their diverse biological activities and applications in medicinal chemistry. This particular compound is characterized by the presence of a benzimidazole core with a carboxylic acid group at the 6-position, a hydrazinyl group at the 2-position, and a methyl ester functional group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Benzimidazole-6-carboxylic acid, 2-hydrazinyl-, methyl ester typically involves the following steps:
Formation of the Benzimidazole Core: This can be achieved through the condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions.
Introduction of the Hydrazinyl Group: The hydrazinyl group can be introduced by reacting the benzimidazole derivative with hydrazine hydrate under reflux conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Benzimidazole-6-carboxylic acid, 2-hydrazinyl-, methyl ester can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous conditions.
Substitution: Electrophiles such as alkyl halides or acyl chlorides; typically carried out in the presence of a base.
Major Products Formed:
Oxidation: Oxidized derivatives of the benzimidazole core.
Reduction: Reduced derivatives with modified functional groups.
Substitution: Substituted benzimidazole derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
1H-Benzimidazole-6-carboxylic acid, 2-hydrazinyl-, methyl ester has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1H-Benzimidazole-6-carboxylic acid, 2-hydrazinyl-, methyl ester involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
1H-Benzimidazole-2-carboxylic acid: Similar structure but lacks the hydrazinyl and methyl ester groups.
6-Chloro-1H-benzimidazole-2-carboxylic acid: Contains a chloro substituent instead of the hydrazinyl group.
1-Benzyl-4-hydroxy-2-methyl-1H-benzo[d]imidazole-6-carboxylic acid: Contains a benzyl and hydroxy group instead of the hydrazinyl and methyl ester groups.
Uniqueness: 1H-Benzimidazole-6-carboxylic acid, 2-hydrazinyl-, methyl ester is unique due to the presence of both the hydrazinyl and methyl ester groups, which confer distinct chemical reactivity and biological activity compared to other benzimidazole derivatives.
Eigenschaften
CAS-Nummer |
2068151-93-7 |
|---|---|
Molekularformel |
C9H10N4O2 |
Molekulargewicht |
206.20 g/mol |
IUPAC-Name |
methyl 2-hydrazinyl-3H-benzimidazole-5-carboxylate |
InChI |
InChI=1S/C9H10N4O2/c1-15-8(14)5-2-3-6-7(4-5)12-9(11-6)13-10/h2-4H,10H2,1H3,(H2,11,12,13) |
InChI-Schlüssel |
SYUXAAPEVAWWNN-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC2=C(C=C1)N=C(N2)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-hydroxyphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione](/img/structure/B14107397.png)
![2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B14107400.png)


![N-benzyl-2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-ethylacetamide](/img/structure/B14107414.png)
![2-[(4-hydroxyquinazolin-2-yl)sulfanyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B14107417.png)

![3-(3,4-dichlorobenzyl)-1-methyl-9-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14107430.png)
![5-(3-fluoro-4-methoxybenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B14107435.png)

![2-[4-(4-bromophenyl)-1H-pyrazol-5-yl]-5-[(2-fluorobenzyl)oxy]phenol](/img/structure/B14107449.png)
![1-(3-Ethoxy-4-propoxyphenyl)-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14107461.png)

![3-methyl-8-[(2E)-2-(4-methylbenzylidene)hydrazinyl]-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14107465.png)
